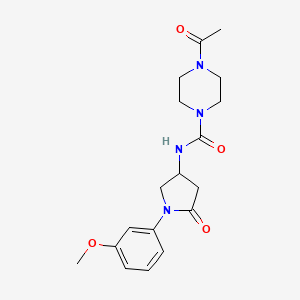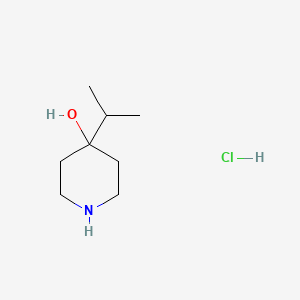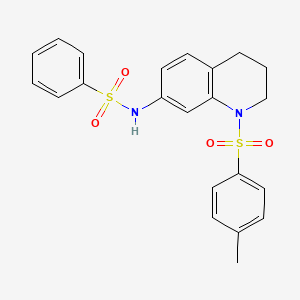
2,4-difluoro-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-difluoro-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide, also known as PF-06463922, is a small molecule inhibitor that has been widely used in scientific research. This compound has been found to have potential therapeutic applications in the treatment of various diseases, including cancer, inflammation, and autoimmune disorders.
Applications De Recherche Scientifique
Anticancer Activity
Research has revealed that sulfonamide derivatives, including those with structural similarities to 2,4-difluoro-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide, demonstrate potent anticancer activities. These compounds have been synthesized and evaluated in vitro against various cancer cell lines, showing significant cytotoxic effects and the ability to induce apoptosis through the activation of pro-apoptotic genes and signaling pathways, such as caspase 3, caspase 8, and caspase 9, and the phosphorylation of p38 and ERK1/2 (Cumaoğlu et al., 2015; Al-Said et al., 2010).
Fluorescence Applications
Sulfonamide derivatives are also instrumental in developing zinc(II) specific fluorophores, which are crucial for studying intracellular Zn2+ due to their strong fluorescence when bound by Zn2+. The study and understanding of the fluorescence characteristics of such compounds and their complexes with Zn2+ have profound implications in biochemical and medical research (Kimber et al., 2001).
Synthesis and Molecular Structure Studies
Research into the synthesis and molecular structure of sulfonamide derivatives reveals their potential in treating various diseases. Compounds with the quinolinyl moiety have shown significant anticancer activity across multiple human tumor cell lines. Detailed studies on their molecular structure and the relationships between their structure and biological activity can lead to the development of more effective anticancer agents (Żołnowska et al., 2018).
Heterocyclic Synthesis
The ability of sulfonamide compounds to undergo intramolecular substitutions has been utilized in the synthesis of heterocyclic compounds such as isoquinolines and quinolines. These processes are crucial for developing pharmaceuticals and other organic compounds with various applications in chemical research and industry (Ichikawa et al., 2006).
Mécanisme D'action
Target of Action
The primary target of this compound is currently unknown. The compound’s structure suggests it may interact with proteins or enzymes that have affinity for sulfonamide derivatives .
Mode of Action
Based on its structural similarity to other sulfonamide derivatives, it is plausible that it may inhibit the activity of certain enzymes or proteins, thereby modulating their function .
Biochemical Pathways
Sulfonamides are known to interfere with the synthesis of folic acid in some organisms, which could potentially disrupt various metabolic processes .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. Given its chemical structure, it is likely to be absorbed in the gastrointestinal tract following oral administration. Its distribution, metabolism, and excretion would depend on various factors including its molecular size, lipophilicity, and the presence of specific transporters in the body .
Result of Action
Based on its potential mode of action, it could lead to the inhibition of certain enzymes or proteins, potentially disrupting their normal function and leading to various downstream effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature conditions could affect the compound’s structure and hence its ability to interact with its target. Similarly, the presence of other molecules could either facilitate or hinder its action by affecting its absorption, distribution, metabolism, or excretion .
Propriétés
IUPAC Name |
2,4-difluoro-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F2N2O4S2/c1-25(21,22)20-8-2-3-11-4-6-13(10-15(11)20)19-26(23,24)16-7-5-12(17)9-14(16)18/h4-7,9-10,19H,2-3,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKWHIIXTAYCARG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=C(C=C(C=C3)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F2N2O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-difluoro-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 4-[[4-(dipropylsulfamoyl)benzoyl]amino]-2,3-dihydrothiophene-5-carboxylate](/img/structure/B2394406.png)

![ethyl 4-[[2-[3-oxo-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]acetyl]amino]benzoate](/img/structure/B2394408.png)
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2,3-dimethoxy-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2394409.png)

![N-[[5-[2-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2394415.png)


![2-[(4-Methylphenyl)sulfanyl]nicotinaldehyde oxime](/img/structure/B2394420.png)
![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-methylbenzo[d]thiazole-6-carboxamide](/img/structure/B2394421.png)
![N-(4-sulfamoylbenzyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2394423.png)
![Methyl 2-[(4-methoxy-4-oxobutanoyl)carbamothioylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2394426.png)

